molecular formula C7H3Cl3O2 B1203168 2,4,6-Trichlorobenzoic acid CAS No. 50-43-1

2,4,6-Trichlorobenzoic acid

Cat. No.: B1203168
CAS No.: 50-43-1
M. Wt: 225.5 g/mol
InChI Key: RAFFVQBMVYYTQS-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzoic acid is an organic compound with the molecular formula C7H3Cl3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 4, and 6. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

2,4,6-Trichlorobenzoic acid (TCB) is a chlorinated aromatic compound that is primarily used in organic syntheses . It is also a degradation intermediate of polychlorinated biphenyls (PCBs) in contaminated soil . The primary targets of TCB are microbial communities, where it serves as the sole carbon and energy supplement .

Mode of Action

TCB interacts with its targets, the microbial communities, by serving as their sole source of carbon and energy . This interaction results in the biodegradation of TCB, leading to its transformation into less complex and less toxic compounds .

Biochemical Pathways

It is known that tcb undergoes reductive cleavage in the presence of active sodium . This reaction is part of the broader process of halogenated benzoic acid reduction . Furthermore, TCB can be used in the synthesis of (+)-methynolide, the aglycon of a macrolide antibiotic, methymycin .

Pharmacokinetics

It is known that tcb is highly soluble in water and most organic solvents . This suggests that it could be readily absorbed and distributed in biological systems. The metabolism and excretion of TCB would likely depend on the specific microbial communities involved and their metabolic capabilities.

Result of Action

The action of TCB results in its biodegradation and the subsequent release of energy for the microbial communities . This process transforms TCB into less complex and less toxic compounds, thereby reducing its environmental impact .

Action Environment

The action of TCB is influenced by various environmental factors. For instance, the presence of oxygen significantly impacts the degradation of TCB . Under oxic conditions, TCB is more readily degraded, while under anoxic conditions, the degradation process is slower . Additionally, the presence of other soil components, such as organic carbon and metal oxide phases, can also influence the sorption of TCB .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. Another method includes the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to form 2,4,6-trichlorobenzotrichloride, which is then hydrolyzed to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of 1,3,5-trichlorobenzene as a starting material. The process includes the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride, followed by hydrolysis and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can be oxidized to form more complex compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Oxidation: Strong oxidizing agents such as potassium permanganate are used.

Major Products:

    Substitution: Products include various substituted benzoic acids.

    Reduction: Products include less chlorinated benzoic acids.

    Oxidation: Products include more complex aromatic compounds.

Comparison with Similar Compounds

    2,4-Dichlorobenzoic Acid: Similar in structure but with two chlorine atoms.

    2,3,6-Trichlorobenzoic Acid: Another trichlorinated derivative with chlorine atoms at different positions.

    2,3,4,5,6-Pentachlorobenzoic Acid: A fully chlorinated derivative of benzoic acid.

Uniqueness: 2,4,6-Trichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other chlorinated benzoic acids. This makes it particularly useful in specific synthetic and industrial applications .

Properties

IUPAC Name

2,4,6-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFVQBMVYYTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075329
Record name 2,4,6-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-43-1
Record name 2,4,6-Trichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,6-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRICHLOROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,4,6-Trichlorobenzoic acid unique in terms of its degradation by microbial communities?

A1: Research shows that anaerobic microbial communities can selectively remove chlorine atoms from specific positions on the this compound molecule. Specifically, these communities demonstrate a preference for removing chlorine from the ortho position, leaving other positions untouched []. For instance, 2,3,6-Trichlorobenzoic acid is transformed into 2,5-Dichlorobenzoic acid, showcasing this unique dechlorination pattern. This selectivity is influenced by factors like the presence of benzoate or volatile organic acids, which stimulate the dechlorination process []. This finding has implications for the bioremediation of environments contaminated with this compound.

Q2: How does the structure of this compound influence its ability to form halogen bonds, and what are the implications of these interactions?

A2: The presence of three chlorine atoms in the 2,4,6 positions of the benzene ring significantly enhances the molecule's ability to engage in halogen bonding []. This is evident in the formation of molecular complexes with lanthanide ions and 1,10-phenanthroline. Compared to analogous complexes formed with p-chlorobenzoic acid, the this compound complexes exhibit a higher frequency of halogen bonding interactions due to the increased number of halogen atoms available for interaction []. These findings highlight the potential for using halogen bonding as a design strategy in supramolecular chemistry and materials science.

Q3: How does the availability of different nutrients affect the structure and composition of biofilms that degrade this compound?

A3: Studies reveal that the composition of nutrients significantly influences the architecture and characteristics of biofilms degrading this compound []. When these biofilms, initially grown with this compound as the sole carbon source, are exposed to a more readily available carbon source like Trypticase soy broth, their structure undergoes a noticeable transformation. The distinct mound formations observed in this compound-fed biofilms disappear, leading to a more uniform biofilm structure []. This suggests a shift in the microbial community and their extracellular matrix production in response to nutrient availability.

Q4: Beyond its role in bioremediation, what other research areas utilize this compound?

A4: this compound plays a crucial role in investigating the mutagenic potential of chemical compounds []. Its use in the Salmonella Ames test provides valuable insights into the ability of substances to cause genetic mutations []. This information is critical for assessing the safety of various chemicals and understanding their potential impact on human health and the environment.

Q5: What unique structural characteristics of this compound have been revealed through crystallographic studies?

A5: Crystallographic analysis of this compound reveals an uncommon structural arrangement []. The crystal structure, solved with Z = 12 in space group P21/n, shows three molecules of this compound in the asymmetric unit. Notably, these molecules form two distinct dimers: a complete carboxylic acid dimer and half of a second unique dimer located at a crystallographic inversion center []. Interestingly, the carboxyl groups within the asymmetric unit exhibit similar bond lengths and angles, contrasting with the distinct double and single bond character typically observed in highly ordered dimeric systems []. This unusual arrangement provides valuable insights into the intermolecular interactions and packing behavior of this compound in the solid state.

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